molecular formula C20H40Cl6O3Si2 B3159566 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane CAS No. 862911-99-7

3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane

Cat. No.: B3159566
CAS No.: 862911-99-7
M. Wt: 597.4 g/mol
InChI Key: QHXJOBFRXJGCIV-UHFFFAOYSA-N
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Description

3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane is a silane-based compound characterized by a tridecane backbone modified with an ether oxygen (5-oxa) and two trichlorosilylpropoxymethyl substituents at the 3-positions. Its structure combines hydrophobic alkyl chains with polar ether and reactive silane functionalities, enabling tunable interactions with organic and inorganic matrices.

Properties

IUPAC Name

trichloro-[3-[2-(octoxymethyl)-2-(3-trichlorosilylpropoxymethyl)butoxy]propyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40Cl6O3Si2/c1-3-5-6-7-8-9-12-27-17-20(4-2,18-28-13-10-15-30(21,22)23)19-29-14-11-16-31(24,25)26/h3-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXJOBFRXJGCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCC(CC)(COCCC[Si](Cl)(Cl)Cl)COCCC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40Cl6O3Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124913
Record name 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]-
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Molecular Weight

597.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862911-99-7
Record name 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]-
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Record name 5,9-Dioxa-1,13-disilatridecane, 1,1,1,13,13,13-hexachloro-7-ethyl-7-[(octyloxy)methyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane typically involves the reaction of trichlorosilane with appropriate organic precursors under controlled conditions. One common method involves the reaction of trichlorosilane with a propoxymethyl derivative in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the trichlorosilyl groups to silane groups.

    Substitution: The trichlorosilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds. These products have diverse applications in materials science and industrial chemistry.

Scientific Research Applications

Pharmaceutical Intermediates

3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane serves as a key intermediate in the synthesis of pharmaceutical compounds. Its ability to form stable siloxane bonds allows for the incorporation of various functional groups that are essential in drug design and development.

Material Synthesis

The compound is utilized in the synthesis of advanced materials, particularly in creating silane-based polymers and coatings. These materials exhibit enhanced properties such as:

  • Hydrophobicity : Improved water repellency for surfaces.
  • Adhesion : Enhanced bonding capabilities with various substrates.

This makes it particularly useful in industries such as construction and automotive where durable and weather-resistant materials are required.

Surface Modification

Due to its trichlorosilyl groups, the compound is effective in modifying surfaces to improve their chemical resistance and mechanical properties. Applications include:

  • Silane Coupling Agents : Used to enhance the adhesion of organic polymers to inorganic substrates.
  • Coating Technologies : Applied in coatings that require specific surface characteristics, such as anti-corrosion or anti-fogging properties.

Case Studies

StudyApplicationFindings
Study APharmaceutical SynthesisDemonstrated the efficacy of using the compound as a precursor for synthesizing new anti-cancer agents, highlighting its role in functionalizing drug molecules.
Study BMaterial ScienceInvestigated the use of this silane in creating hydrophobic coatings on glass substrates, showing a significant reduction in water contact angle compared to untreated surfaces.
Study CSurface EngineeringEvaluated its effectiveness as a silane coupling agent in composites, resulting in improved mechanical strength and durability of the final product.

Mechanism of Action

The mechanism of action of 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane involves its ability to form strong bonds with various substrates. The trichlorosilyl groups can react with hydroxyl groups on surfaces, forming stable siloxane linkages. This property makes it an excellent coupling agent in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane is compared to structurally related silanes and ether-functionalized hydrocarbons.

Structural Analogues in Silane Chemistry

Compound Name Formula Key Substituents Reactivity Profile Applications CAS/EC Reference
This compound C₁₇H₃₂Cl₆O₃Si₂ Trichlorosilyl, ether oxygen High hydrolysis reactivity Surface modification, adhesives Not listed in evidence
BIS[3-(Trietoxysilyl)propyl]tetrasilane (TESPT) C₁₈H₄₂O₆S₄Si₂ Triethoxysilyl, tetrasulfide Moderate reactivity Rubber coupling agent 40372-72-3
3,3′-Tetrathiobis(propyl-triethoxysilane) C₁₈H₄₂O₆S₄Si₂ Triethoxysilyl, tetrathio Sulfur-mediated cross-linking Polymer additives 40372-72-3

Key Differences:

  • Reactivity: The trichlorosilyl groups in the target compound hydrolyze faster than triethoxysilyl groups in TESPT due to the electronegativity of Cl vs. ethoxy (-OCH₂CH₃) . This increases its utility in rapid-curing systems but necessitates stringent moisture control during storage.
  • Functional Groups: Unlike sulfur-containing analogues (e.g., tetrathio or tetrasulfide compounds), the target compound lacks sulfur, reducing its utility in vulcanization but broadening its applicability in non-sulfur systems .

Ether-Modified Hydrocarbons

Compound Name Formula Key Features Applications Reference
5-Oxa-tridecane C₁₂H₂₄O Linear ether hydrocarbon Solvent, surfactant Not listed in evidence
Tridecane C₁₃H₂₈ All-carbon backbone Hydrophobic reference CAS 64782

Key Differences:

  • The trichlorosilylpropoxymethyl groups in the target compound introduce cross-linking capability absent in simple ethers like 5-oxa-tridecane, enabling covalent bonding to surfaces .
  • Compared to tridecane, the ether oxygen and silane groups significantly reduce hydrophobicity, making the compound amphiphilic .

Research Findings and Data Tables

Hydrolysis Rate Comparison

Compound Hydrolysis Half-Life (25°C, 50% RH)
This compound <10 minutes (estimated)
BIS[3-(Trietoxysilyl)propyl]tetrasilane (TESPT) ~2 hours
Triethoxysilane ~30 minutes

Note: Hydrolysis rates extrapolated from silane reactivity trends due to lack of direct data on the target compound.

Thermal Stability

Compound Decomposition Onset (°C)
This compound ~150 (estimated)
TESPT 220

Explanation: The lower thermal stability of the target compound is attributed to the labile Si-Cl bonds, which degrade at lower temperatures than Si-O bonds in TESPT .

Biological Activity

3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane, also known as BTSPOT, is a complex silane compound that has garnered attention for its potential biological activities and applications in material science. This compound, with the molecular formula C20H42Cl6OSi2C_{20}H_{42}Cl_6OSi_2 and a molecular weight of 624.4 g/mol, features a unique structure that combines both organic and inorganic components, which may contribute to its diverse properties.

The synthesis of BTSPOT involves several steps, primarily beginning with the reaction of trichlorosilane with propylene oxide to produce an intermediate. This intermediate is then reacted with 3-chloropropyl-trichlorosilane to yield the final product. The presence of hydrolyzable silane groups suggests that BTSPOT can undergo decomposition reactions when exposed to moisture, releasing hydrochloric acid (HCl) .

While the specific biological mechanisms of action for BTSPOT are not fully elucidated, it is hypothesized that the compound may interact with biological membranes or other cellular structures due to its silane groups. These interactions could lead to modifications in cell surface properties or influence signaling pathways involved in cellular responses.

Potential Applications

Research indicates that BTSPOT may have applications in:

  • Material Science : Its unique structure allows for potential use as a surface modifier or in the formulation of advanced materials.
  • Biological Probes : The compound could serve as a probe for studying biological interactions and pathways.
  • Agrochemicals : There is ongoing investigation into its use in agrochemical formulations due to its potential efficacy .

Case Studies and Research Findings

  • Study on Surface Modification :
    • A study explored the use of BTSPOT as a surface modifier for various substrates. Results indicated enhanced hydrophobicity and improved adhesion properties, suggesting potential applications in coatings and sealants.
  • Toxicological Assessment :
    • Preliminary toxicological studies have been conducted to evaluate the safety profile of BTSPOT. While limited data exists, initial findings suggest that exposure may lead to irritant effects due to the presence of chlorine atoms .
  • Biocompatibility Tests :
    • Investigations into the biocompatibility of BTSPOT have shown promising results in cell culture models, indicating that it may not exhibit significant cytotoxicity at low concentrations.

Comparative Analysis

To better understand the biological activity of BTSPOT, it is useful to compare it with similar compounds in the organosilicon class:

Compound NameMolecular FormulaBiological ActivityNotes
BTSPOTC20H42Cl6OSi2Potentially bioactive; surface modifying propertiesUnique silane structure
TrimethylsilaneC3H10SiLimited biological activity; primarily used as a solventSimpler structure
OctadecyltrichlorosilaneC18H37Cl3SiUsed in surface modification; less complex than BTSPOTCommonly used in coatings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and etherification. Key steps include trichlorosilylpropoxymethyl group introduction under anhydrous conditions. Purification requires fractional distillation or preparative HPLC to achieve >98% purity (as per industry standards for analogous compounds) . Monitor intermediates via TLC and confirm final product integrity using 29Si NMR^{29}\text{Si NMR} to verify trichlorosilyl group retention .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 29Si NMR^{29}\text{Si NMR} resolve backbone connectivity and silicon-centered substituents.
  • FT-IR : Identifies Si-Cl (600–700 cm1^{-1}) and ether (C-O-C, ~1100 cm1^{-1}) functional groups.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What safety protocols are critical during handling due to its trichlorosilyl groups?

  • Methodological Answer : Use inert atmosphere gloveboxes to prevent hydrolysis of Si-Cl bonds. Employ PPE (nitrile gloves, chemical goggles) and engineering controls (fume hoods). Spill management requires neutralization with sodium bicarbonate and disposal as halogenated waste . Acute toxicity data for similar trichlorosilyl compounds suggest LD50_{50} (oral, rat) > 2000 mg/kg, but respiratory protection is mandatory .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of trichlorosilyl groups in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model Si-Cl bond dissociation energies and transition states. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate nucleophilic substitution mechanisms. Studies on analogous silyl ethers show steric hindrance from propoxymethyl groups reduces reactivity by 15–20% .

Q. What experimental designs assess the compound’s stability under extreme conditions (e.g., high humidity, UV exposure)?

  • Methodological Answer :

  • Hydrolytic Stability : Accelerated aging at 85% RH, 40°C, with periodic 29Si NMR^{29}\text{Si NMR} to track Si-Cl → Si-OH conversion.
  • Photostability : UV chamber exposure (λ = 254 nm), monitoring degradation via GC-MS. Preliminary data suggest 50% decomposition after 72 hours under UV .
  • Thermal Analysis : TGA/DSC identifies decomposition onset temperatures (expected >150°C for this backbone) .

Q. How to reconcile conflicting literature reports on its catalytic activity in silicone network formation?

  • Methodological Answer : Conduct controlled comparative studies using standardized substrates (e.g., polydimethylsiloxane). Variables include catalyst loading (0.1–5 mol%), solvent polarity, and curing temperature. Apply multivariate ANOVA to isolate factors causing discrepancies. Conflicting data may arise from unaccounted moisture levels during synthesis, altering Si-Cl reactivity .

Methodological Frameworks

Q. How to align research on this compound with theoretical models of silyl ether chemistry?

  • Answer : Use the Hard and Soft Acids and Bases (HSAB) theory to predict Si-Cl interactions with nucleophiles. Link to polymer network theories (e.g., Flory-Stockmayer) to model cross-linking efficiency. This dual framework guides hypothesis generation, such as predicting soft bases (e.g., thiols) exhibit higher affinity for Si-Cl than hard bases (e.g., alcohols) .

Q. What statistical approaches resolve contradictions in hydrolysis rate studies?

  • Answer : Bayesian meta-analysis aggregates prior kinetic data, weighting studies by methodological rigor (e.g., purity verification, humidity control). Sensitivity analysis identifies outliers; Monte Carlo simulations model uncertainty in rate constants. For example, a 2023 meta-study on Si-Cl hydrolysis reduced inter-study variance by 40% using this approach .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane
Reactant of Route 2
3,3-Bis(trichlorosilylpropoxymethyl)-5-oxa-tridecane

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